ethyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
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Overview
Description
ethyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzothiophene Moiety: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the benzothiophene moiety can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
ethyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
ethyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate: Similar structure but different substitution pattern.
Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate: Methyl ester instead of ethyl ester.
Propyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate: Propyl ester instead of ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25ClN2O4S2 |
---|---|
Molecular Weight |
493g/mol |
IUPAC Name |
ethyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4S2/c1-6-26(7-2)22(28)18-13(5)16(23(29)30-8-3)21(32-18)25-20(27)19-17(24)14-10-9-12(4)11-15(14)31-19/h9-11H,6-8H2,1-5H3,(H,25,27) |
InChI Key |
OKBRHXYEBFONKU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C(=O)OCC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C(=O)OCC)C |
Origin of Product |
United States |
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